molecular formula C14H15N3O3S B2674383 (Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide CAS No. 1021206-44-9

(Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide

Cat. No. B2674383
CAS RN: 1021206-44-9
M. Wt: 305.35
InChI Key: OATJBYAWWWSNPH-WQLSENKSSA-N
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Description

4,5-Dichloro-6-oxopyridazin-1(6H)-carboxylates are used in the synthesis of symmetric and asymmetric carbonates . They are efficient, stable, and eco-friendly alternatives to chloroformates .


Synthesis Analysis

The synthesis of carbonates can be achieved by treating 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates with aliphatic or aromatic alcohols in the presence of potassium tert-butoxide in toluene at room temperature . This process provides carbonates in good yields .


Chemical Reactions Analysis

When 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates are treated with aliphatic or aromatic alcohols in the presence of potassium tert-butoxide in toluene at room temperature, they give the corresponding symmetric or asymmetric carbonates in moderate to excellent yields .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to (Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide have been synthesized and evaluated for their antimicrobial properties. For instance, the study on the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds revealed that certain derivatives exhibited significant antimicrobial activity against various bacteria and fungi. These findings suggest the potential utility of such compounds in the development of new antimicrobial agents (Nikulsinh Sarvaiya, Sheetal Gulati, & Harshil Patel, 2019).

Anti-Asthmatic Activities

Another area of research focuses on the synthesis and evaluation of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. These studies highlighted compounds with significant anti-asthmatic activities, indicating their potential application in treating asthma and other respiratory diseases. The structural modifications of these compounds have provided insights into their mechanism of action and laid the groundwork for the development of new therapeutic agents for respiratory conditions (M. Kuwahara et al., 1997).

Anticancer Activity

Research has also been conducted on the synthesis and evaluation of anticancer activities of novel pyridazinone derivatives. These studies have identified compounds with remarkable activity against various human cancer cell lines, including leukemia and non-small cell lung cancer. The findings from these studies could potentially lead to the development of new anticancer agents, contributing to the ongoing efforts to combat cancer (I. G. Rathish et al., 2012).

Enzyme Inhibition and Antioxidant Potential

Additionally, the synthesis and biological potential of sulfonamide hybrid Schiff bases have been explored, with some compounds showing significant enzyme inhibition against AChE and BChE enzymes and demonstrating antioxidant potential. These compounds' activities suggest their potential applications in treating neurodegenerative diseases and managing oxidative stress-related conditions (Naghmana Kausar et al., 2019).

properties

IUPAC Name

(Z)-N-[2-(6-oxopyridazin-1-yl)ethyl]-2-phenylethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c18-14-7-4-9-15-17(14)11-10-16-21(19,20)12-8-13-5-2-1-3-6-13/h1-9,12,16H,10-11H2/b12-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATJBYAWWWSNPH-WQLSENKSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\S(=O)(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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